molecular formula C15H19FN2OS B12681254 (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol CAS No. 178979-27-6

(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol

Cat. No.: B12681254
CAS No.: 178979-27-6
M. Wt: 294.4 g/mol
InChI Key: ZWMPOBFQHPTJHW-UHFFFAOYSA-N
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Description

(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an imidazole ring, a fluorophenylthio group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Introduction of the Fluorophenylthio Group: This step can be achieved through nucleophilic substitution reactions, where a fluorophenylthiol is introduced to the imidazole ring.

    Addition of the Hydroxymethyl Group: This step involves the addition of a hydroxymethyl group to the imidazole ring, typically through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

(1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenylthio group can enhance the compound’s binding affinity and specificity, while the hydroxymethyl group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (1-Ethyl-5-phenylthio-4-isopropyl-1H-imidazol-2-yl)methanol: Similar structure but lacks the fluorine atom.

    (1-Ethyl-5-(3-Chlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol: Similar structure but contains a chlorine atom instead of fluorine.

    (1-Ethyl-5-(3-Methylphenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol: Similar structure but contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenylthio group in (1-Ethyl-5-(3-Fluorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol imparts unique properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

178979-27-6

Molecular Formula

C15H19FN2OS

Molecular Weight

294.4 g/mol

IUPAC Name

[1-ethyl-5-(3-fluorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol

InChI

InChI=1S/C15H19FN2OS/c1-4-18-13(9-19)17-14(10(2)3)15(18)20-12-7-5-6-11(16)8-12/h5-8,10,19H,4,9H2,1-3H3

InChI Key

ZWMPOBFQHPTJHW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1SC2=CC=CC(=C2)F)C(C)C)CO

Origin of Product

United States

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